Boc-Gln-Gly-Arg-AMC
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Overview
Description
Boc-Gln-Gly-Arg-AMC, also known as N-tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its application as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in studying enzyme activities, especially proteases like trypsin and coagulation factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .
Attachment to Resin: The first amino acid, usually Boc-Gln, is attached to the resin.
Coupling: The next amino acid, Gly, is coupled to the Boc-Gln on the resin using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The Boc group is removed using a mild acid like trifluoroacetic acid (TFA).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (Arg and AMC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Gly-Arg-AMC primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by proteases, resulting in the release of 7-amino-4-methylcoumarin (AMC), which is fluorescent .
Common Reagents and Conditions
Enzymes: Trypsin, coagulation factor XIIa, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at optimal pH for enzyme activity.
Temperature: Typically, reactions are conducted at 37°C to mimic physiological conditions
Major Products
The major product of the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon release .
Scientific Research Applications
Boc-Gln-Gly-Arg-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Activity Assays: Used to measure the activity of proteases like trypsin and coagulation factors. .
Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biological Studies: Used to study protein-protein interactions and enzyme kinetics. .
Medical Research: Applied in the investigation of diseases involving protease dysregulation, such as cancer and coagulation disorders
Mechanism of Action
Boc-Gln-Gly-Arg-AMC exerts its effects through enzymatic hydrolysis. Proteases recognize and cleave the peptide bond between the arginine and AMC moieties, releasing AMC. The released AMC emits a fluorescent signal, which can be detected and quantified using a fluorometer .
Molecular Targets and Pathways
The primary molecular targets of this compound are proteases, including trypsin and coagulation factors. These enzymes cleave the peptide bond, leading to the release of AMC. This process is crucial in various biological pathways, including blood coagulation and protein digestion .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another fluorogenic substrate used in similar applications. .
Boc-Gln-Ala-Arg-AMC: Similar to Boc-Gln-Gly-Arg-AMC but with alanine instead of glycine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which provides distinct interactions with certain proteases. This specificity makes it a valuable tool in studying particular enzymes and their inhibitors .
Properties
Molecular Formula |
C28H40N8O8 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H40N8O8/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32)/t18-,19-/m0/s1 |
InChI Key |
PDPAZZMSSBKXOH-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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